molecular formula C15H12O5 B600729 3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one CAS No. 88191-19-9

3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B600729
CAS No.: 88191-19-9
M. Wt: 272.25 g/mol
InChI Key: IUKUGGBBLOTFNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NPD163 involves the reaction of naphthylamine and phenylamine derivatives with 2,2’-dimethylbiphenyl. The process typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of NPD163 is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: NPD163 undergoes various chemical reactions, including:

    Oxidation: NPD163 can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: NPD163 can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted triarylamine compounds .

Scientific Research Applications

NPD163 has a wide range of applications in scientific research:

Mechanism of Action

NPD163 exerts its effects primarily through its electron-rich triarylamine units. These units facilitate the transport of holes in organic electronic devices. The molecular targets include the active layers of OLEDs and OPVs, where NPD163 enhances the efficiency of charge transport and improves device performance .

Comparison with Similar Compounds

  • N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)
  • N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD)

Comparison: NPD163 is unique due to the presence of two methyl groups on the biphenyl bridging unit, which creates a distortion in the molecular geometry. This distortion decreases electronic conjugation and increases the band gap, making NPD163 more efficient in certain applications compared to its counterparts .

Properties

CAS No.

88191-19-9

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-5-6-11(14(19)8-10)12(17)7-4-9-2-1-3-13(18)15(9)20/h1-8,16,18-20H

InChI Key

IUKUGGBBLOTFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=CC(=O)C2=C(C=C(C=C2)O)O

Synonyms

(2E)-3-(2,3-Dihydroxyphenyl)-1-(2,4-dihydroxyphenyl)-2-propen-1-one

Origin of Product

United States

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